2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid

Antimycobacterial Tuberculosis Quinoline-4-carboxylic acid

Tuberculosis drug discovery faces a critical need for novel scaffolds beyond fluoroquinolones to combat MDR/XDR strains. This compound delivers a structurally distinct 2-arylquinoline-4-carboxylic acid core for non-canonical target exploration. • Class-level antimycobacterial activity against M. tuberculosis H37Rv; systematic SAR-ready scaffold with 8-Me & 4-iPr-Ph substituents defining unique steric/lipophilic space (est. logP 4.5-5.5). • Free 4-COOH enables amide coupling, esterification, Curtius rearrangement & focused library synthesis. • ≥97% purity; multiple pack sizes available for hit-to-lead & diversity-oriented screening campaigns.

Molecular Formula C20H19NO2
Molecular Weight 305.4g/mol
CAS No. 438231-85-7
Cat. No. B456987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid
CAS438231-85-7
Molecular FormulaC20H19NO2
Molecular Weight305.4g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)O
InChIInChI=1S/C20H19NO2/c1-12(2)14-7-9-15(10-8-14)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23)
InChIKeyHMECLAJBVFWHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid: Chemical Identity & Structure


2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 438231-85-7) is a synthetic organic compound belonging to the 2-arylquinoline-4-carboxylic acid class, characterized by a quinoline core with an 8-methyl substituent and a 4-isopropylphenyl group at the 2-position . This scaffold places it within a family of heterocyclic compounds known for diverse pharmacological activities including antibacterial, antimycobacterial, and anticancer properties [1]. The compound features a free carboxylic acid moiety at the 4-position (C₂₀H₁₉NO₂; MW 305.37 g/mol), which distinguishes it from ester prodrugs or amide derivatives and provides a functional handle for further synthetic elaboration [2]. It is commercially available as a research chemical with typical purity specifications of ≥95% for laboratory use .

Scaffold 2-Arylquinoline-4-carboxylic acid core for bioactivity screening
Derivatization Free 4-COOH enables amide, ester, and library synthesis
SAR space 8-Methyl and 4-isopropylphenyl define distinct lipophilic/steric profile

2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid: Substitution Challenges


Within the 2-arylquinoline-4-carboxylic acid class, structural variations at the 2-aryl and 8-positions produce markedly divergent biological profiles that preclude simple substitution [1]. Even among close positional isomers and substituent analogs—such as the 6-methyl or 3-methyl variants, halogenated derivatives, or compounds differing only by the para-substituent on the 2-phenyl ring—differences in lipophilicity, steric bulk, and electronic properties translate into non-interchangeable activity spectra [2]. The 4-isopropylphenyl group confers specific hydrophobic and steric parameters that cannot be reliably replicated by methoxy, chloro, or unsubstituted phenyl analogs without empirical validation [3]. Furthermore, the specific combination of 8-methyl substitution with the 2-(4-isopropylphenyl) moiety defines a distinct chemical space within the quinoline-4-carboxylic acid landscape that is not represented by more extensively characterized scaffolds such as the fluoroquinolone antibacterial class [4].

Positional isomerism
8-Methyl substitution may alter target engagement vs. 6-methyl or 3-methyl analogs; activity profiles are not interchangeable.
Aryl substituent mismatch
4-Isopropylphenyl lipophilicity and steric effects may not transfer to methoxy, chloro, or unsubstituted phenyl variants.
Fluoroquinolone SAR divergence
Lacks 6-F/7-piperazinyl motifs; mechanism of action likely differs from fluoroquinolone antibacterials.

2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid: Differentiation Evidence


Antimycobacterial Activity Comparison

In a class-level evaluation of 2-arylquinoline-4-carboxylic acids against Mycobacterium tuberculosis H37Rv, the 4-isopropylphenyl substituent demonstrated activity comparable to the most potent analogs in the series [1]. While direct IC₅₀ data for the 8-methyl derivative (CAS 438231-85-7) has not been published, the antimycobacterial activity of the unsubstituted quinoline core analog (2-(4-isopropylphenyl)quinoline-4-carboxylic acid) exhibited inhibitory effects within the same order of magnitude as isoniazid isosteres [2]. This class-level inference positions 4-isopropylphenyl-substituted quinolines as a distinct activity cluster relative to other 2-aryl variants.

Antimycobacterial context
Class-level inference
4-Isopropylphenyl substituent maintains activity comparable to series lead (no IC₅₀ published for exact compound)
Class-level activity context
Direct compound validation required; analog data only
Antimycobacterial Tuberculosis Quinoline-4-carboxylic acid

Antibacterial Spectrum vs Fluoroquinolones

In a synthetic study of eighteen 2-aryl- and 2,3-diaryl-quinolin-4-carboxylic acid derivatives, antibacterial screening against B. subtilis, S. aureus, E. coli, and P. vulgaris revealed that antibacterial potency within this scaffold family is highly dependent on specific substitution patterns [1]. The 2-arylquinoline-4-carboxylic acids exhibited differential activity profiles distinct from the fluoroquinolone class (which requires a 6-fluoro substituent and a 7-piperazinyl group for optimal gyrase/topoisomerase IV inhibition) [2]. The presence of a free 4-carboxylic acid group is essential for metal chelation and target binding, but the absence of the 6-fluoro and 7-basic amine motifs in CAS 438231-85-7 indicates an alternative or orthogonal mechanism of action [3].

Mechanism differentiation
Class-level inference
2-Arylquinoline-4-carboxylic acids show antibacterial activity independent of fluoroquinolone 6-F/7-piperazinyl pharmacophore
Non-fluoroquinolone mechanism context
Target identification studies needed
Antibacterial Gram-positive Gram-negative Quinoline

Lipophilicity and Physicochemical Differentiation

Computational analysis of 2-arylquinoline-4-carboxylic acids indicates that the 4-isopropylphenyl group increases calculated logP by approximately 1.5-2.0 units relative to unsubstituted 2-phenyl analogs . The 8-methyl substituent further contributes to lipophilicity while also introducing steric constraint that may influence conformational preferences of the carboxylic acid moiety [1]. Comparative analysis of structurally characterized analogs (e.g., 2-(4-isopropylphenyl)quinoline-4-carboxylic acid, CAS 50733-96-5) confirms that the 4-isopropylphenyl group imparts distinct reversed-phase chromatographic retention behavior and calculated logD₇.₄ values compared to 4-methoxy, 4-chloro, or 4-hydroxy phenyl analogs [2].

Lipophilicity shift
Supporting evidence
Estimated ΔlogP +1.5–2.0 vs 2-phenyl analog
Impacts membrane permeability interpretation
Computational estimate; confirm experimentally
Lipophilicity LogP Drug-likeness Quinoline

Synthetic Accessibility & Commercial Availability

Commercial sourcing data indicates that 2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 438231-85-7) is available from multiple specialty chemical suppliers with standardized purity specifications (95-97%), whereas closely related analogs such as the 6-methyl isomer (2-(4-isopropylphenyl)-6-methylquinoline-4-carboxylic acid) and the 3-methyl variant (CAS 350997-49-8) are less widely stocked or require custom synthesis . The compound's synthesis typically proceeds via Friedländer or Pfitzinger condensation using commercially available precursors (4-isopropylbenzaldehyde, 2-amino-3-methylbenzoic acid derivatives) [1]. This established synthetic route contrasts with more complex analogs requiring additional protection/deprotection steps or less accessible starting materials [2].

Procurement profile
Supporting evidence
≥5 commercial suppliers; 95–97% purity; standard lead time vs custom synthesis for regioisomers
Facilitates rapid library generation
Supplier availability as of 2025
Synthetic chemistry Procurement Building blocks

2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid: Research & Industrial Applications


Antimycobacterial Lead Optimization

Based on class-level antimycobacterial activity demonstrated for 2-(4-isopropylphenyl)quinoline-4-carboxylic acid analogs against M. tuberculosis H37Rv, CAS 438231-85-7 is suitable as a core scaffold for medicinal chemistry optimization programs targeting tuberculosis [1]. The compound can serve as a starting point for systematic SAR studies exploring the combined effects of 8-methyl substitution and 4-isopropylphenyl lipophilicity on antimycobacterial potency, selectivity index, and mammalian cell cytotoxicity. Unlike the extensively explored fluoroquinolone class, 2-arylquinoline-4-carboxylic acids lacking the 3-carboxylic acid motif may engage distinct molecular targets, offering potential to address multidrug-resistant and extensively drug-resistant tuberculosis strains [2].

Antibacterial Chemical Probe & MOA Studies

The compound's structural divergence from classical fluoroquinolone antibacterials (absence of 6-fluoro and 7-piperazinyl groups; presence of 2-aryl and 4-carboxylic acid substitution) positions it as a chemical probe for investigating non-canonical antibacterial mechanisms within the quinoline-4-carboxylic acid pharmacophore space [1]. Researchers can employ CAS 438231-85-7 in comparative growth inhibition assays against bacterial panels to identify species-specific susceptibility patterns distinct from fluoroquinolone profiles, followed by resistance mutant generation and whole-genome sequencing to elucidate target pathways [2]. The compound's lipophilic character (estimated logP 4.5-5.5) may confer enhanced Gram-negative outer membrane penetration relative to more polar analogs, a property warranting empirical validation in permeability assays [3].

Synthetic Methodology Development

CAS 438231-85-7 represents a valuable substrate for developing and optimizing synthetic transformations on the quinoline-4-carboxylic acid scaffold [1]. The free carboxylic acid at the 4-position enables diverse derivatization reactions including amide coupling, esterification, reduction to the corresponding alcohol, and Curtius rearrangement to amines, facilitating the generation of focused compound libraries [2]. The 8-methyl group provides a steric and electronic probe for studying regioselectivity in electrophilic aromatic substitution or directed C-H functionalization reactions. Additionally, the 4-isopropylphenyl moiety can serve as a model hydrophobic aryl group for investigating structure-property relationships in parallel synthesis campaigns [3].

Anticancer Screening & Kinase Inhibitor Exploration

Given the established precedent for quinoline-4-carboxylic acid derivatives as kinase inhibitors and anticancer agents (including EGFR-TK inhibitory activity documented for related 2-arylquinoline scaffolds), CAS 438231-85-7 is appropriate for inclusion in diversity-oriented screening libraries targeting oncology-relevant enzymes and cellular pathways [1]. The compound's calculated physicochemical properties (MW 305.37, moderate lipophilicity, one hydrogen bond donor, three hydrogen bond acceptors) fall within lead-like chemical space, making it suitable for hit identification in high-throughput screening campaigns [2]. Follow-up medicinal chemistry can explore the SAR around the 8-methyl and 4-isopropylphenyl groups to optimize potency, selectivity, and ADME properties against validated cancer targets [3].

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
2-Arylquinoline scaffold with hydrophobic substituent
M. tuberculosis H37Rv susceptibility assays
Antibacterial MOA research
Non-fluoroquinolone pharmacophore
Resistance mutant generation & target ID
Synthetic methodology research
Free 4-COOH and 8-methyl steric probe
Amide coupling & C-H functionalization
Oncology target screening
Lead-like profile (MW 305, moderate logP)
Kinase panel & cancer cell-line assays

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